2-Chloroquinoline-8-boronic acid
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Overview
Description
2-Chloroquinoline-8-boronic acid is an organoboron compound with the molecular formula C9H7BClNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the preparation of pyrazolopyrimidinamine derivatives as inhibitors of tyrosine and phosphinositide kinase .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to play a significant role in synthetic chemistry, with their involvement in various transformations such as the petasis reaction, c─n and c─o coupling (chan-lam coupling), liebeskind-srogl coupling, regioselective deuteration, or sulfonamide formation .
Result of Action
Boronic acids are increasingly being seen in approved drugs, eg, vaborbactam or bortezomib , suggesting that they may have significant biological effects.
Action Environment
It is known that the electrophilic boron could unproductively complex to nucleophilic key functional groups of multicomponent reactions and thereby interrupt the reaction progress .
Biochemical Analysis
Biochemical Properties
2-Chloroquinoline-8-boronic acid is known to participate in Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki–Miyaura coupling. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroquinoline-8-boronic acid typically involves the borylation of 2-chloroquinoline. One common method is the palladium-catalyzed borylation of 2-chloroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroquinoline-8-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of this compound with amines or alcohols in the presence of a copper catalyst, leading to the formation of C-N or C-O bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium acetate or cesium carbonate.
Major Products:
Biaryls: Formed from Suzuki-Miyaura coupling.
Substituted Alkenes: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling
Scientific Research Applications
2-Chloroquinoline-8-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloroquinoline-3-boronic acid
- 2-Chloroquinoline-4-boronic acid
- 2-Chloroquinoline-5-boronic acid
Comparison: 2-Chloroquinoline-8-boronic acid is unique due to the position of the boronic acid group on the quinoline ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different electronic and steric properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(2-chloroquinolin-8-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-4-6-2-1-3-7(10(13)14)9(6)12-8/h1-5,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAQLQMJZCELGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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